3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697333
InChI: InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-12(17)9-11)13(19)18(5)6/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(C)C
Molecular Formula: C15H21BFNO3
Molecular Weight: 293.14 g/mol

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13697333

Molecular Formula: C15H21BFNO3

Molecular Weight: 293.14 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C15H21BFNO3
Molecular Weight 293.14 g/mol
IUPAC Name 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-12(17)9-11)13(19)18(5)6/h7-9H,1-6H3
Standard InChI Key CKUZGQNKJHSFJF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, reflects its benzamide backbone substituted with fluorine at position 3 and a pinacol boronic ester at position 5. Its molecular formula is C₁₅H₂₁BFNO₃, with a molecular weight of 293.14 g/mol . Key identifiers include:

PropertyValueSource
CAS Number1509931-99-0
SMILESCN(C)C(=O)C1=CC(=CC(=C1)F)B2OC(C(C)(C)O2)(C)C
InChI KeyCKUZGQNKJHSFJF-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

The compound’s planar benzamide core and boronic ester moiety create a rigid structure. X-ray crystallography of analogues reveals π-stacking interactions between aromatic rings and hydrogen bonding involving the amide group, which may explain its low aqueous solubility . Spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 3.10 (s, 6H, N-CH₃), 1.35 (s, 12H, pinacol-CH₃).

  • ¹³C NMR: δ 168.2 (C=O), 135.6–125.8 (Ar-C), 83.7 (B-O-C), 24.9 (pinacol-CH₃).

Synthetic Applications

Role in Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds critical for synthesizing biaryl structures. For example, it couples with aryl halides under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield fluorinated biaryl amides . This reactivity is leveraged in drug discovery for constructing kinase inhibitors and antimicrobial agents .

PropertyValueMethod
LogP2.8Calculated
Hydrogen Bond Acceptors4
Rotatable Bonds2

Industrial and Research Use Cases

Pharmaceutical Intermediates

It serves as a building block for:

  • Kinase Inhibitors: Boronic acids enhance binding to ATP pockets .

  • PROTACs: The boronic ester facilitates targeted protein degradation .

Material Science

Incorporated into polymers for fluorescence sensors, leveraging fluorine’s electron-withdrawing effects .

Future Perspectives

Research priorities include:

  • Solubility Enhancement: Prodrug strategies or co-crystallization .

  • Targeted Drug Delivery: Conjugation to nanoparticles for leishmaniasis treatment .

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